REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[F:7][C:8]1[C:13]([F:14])=[C:12]([F:15])[CH:11]=[CH:10][C:9]=1[OH:16].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC(C)=O>[CH2:17]([O:16][C:9]1[CH:10]=[CH:11][C:12]([F:15])=[C:13]([F:14])[C:8]=1[F:7])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2|
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Name
|
|
Quantity
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19.5 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
13.64 g
|
Type
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reactant
|
Smiles
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FC1=C(C=CC(=C1F)F)O
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
17.31 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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CUSTOM
|
Details
|
The acetone was removed under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in water (300 mL)
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Type
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EXTRACTION
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Details
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The solution was extracted with ethyl acetate (100 mL×2)
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Type
|
WASH
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Details
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The combined organic extracts were washed with 5% sodium hydroxide (100 mL) and brine (100 mL) sequentially
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.89 g | |
YIELD: PERCENTYIELD | 90.7% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |